2-Bromoquinazoline is a chemical compound belonging to the quinazoline family, characterized by a bromine atom at the second position of the quinazoline ring. Quinazolines are bicyclic compounds containing a fused benzene and pyrimidine ring, and they are known for their diverse biological activities and applications in pharmaceuticals.
The compound can be derived from various synthetic pathways, often involving bromination of quinazoline derivatives or other related compounds. It is commonly utilized in medicinal chemistry for its potential therapeutic properties.
2-Bromoquinazoline can be classified as:
The synthesis of 2-bromoquinazoline can be achieved through several methods:
The molecular formula of 2-bromoquinazoline is . Its structure consists of:
2-Bromoquinazoline participates in several chemical reactions:
The mechanism of action for compounds derived from 2-bromoquinazoline often involves interaction with biological targets such as enzymes or receptors:
Research has shown that certain 2-bromoquinazoline derivatives exhibit significant activity against cancer cell lines by inhibiting specific kinases involved in tumor growth .
2-Bromoquinazoline is primarily used in:
The quinazoline nucleus—a bicyclic structure comprising fused benzene and pyrimidine rings—was first synthesized in 1869 by Griess through the reaction of cyanogens with anthranilic acid. Initially termed "bicyanoamido benzoyl," its systematic classification as quinazoline emerged after Bischler and Lang's decarboxylation work and Gabriel's refined syntheses in 1903 [1] [6]. This scaffold has evolved into a privileged structure in medicinal chemistry due to its exceptional capacity for structural diversification and target modulation. FDA-approved quinazoline-based drugs such as the EGFR inhibitors erlotinib (cancer), the α1-adrenoceptor antagonist prazosin (hypertension), and the dihydrofolate reductase inhibitor trimethoprim (antibacterial) underscore its therapeutic versatility [1] [9]. Mechanistically, quinazolines exert effects through kinase inhibition, receptor antagonism, and enzyme interference, enabling applications across anticancer, antimicrobial, anti-inflammatory, and central nervous system disorders [6] [9]. The scaffold's synthetic flexibility allows strategic modifications at positions 2, 4, 6, and 7, facilitating optimization of pharmacodynamic and pharmacokinetic properties [1].
Table 1: Clinically Approved Quinazoline-Based Therapeutics [1] [6]*
Drug Name | Therapeutic Category | Biological Target | Key Structural Features |
---|---|---|---|
Erlotinib | Anticancer (NSCLC) | EGFR Tyrosine Kinase | 4-Anilinoquinazoline |
Gefitinib | Anticancer (NSCLC) | EGFR Tyrosine Kinase | 4-Anilino-3-chloroquinazoline |
Prazosin | Antihypertensive | α1-Adrenoceptor Antagonist | 4-Amino-2-furoylquinazoline |
Trimethoprim | Antibacterial | Dihydrofolate Reductase | 2,4-Diamino-5-benzylpyrimidine* |
Afatinib | Anticancer (NSCLC) | Irreversible EGFR/Her2 Inhibitor | 4-Anilino-3-cyanoquinazoline |
Note: Trimethoprim is a pyrimidine derivative pharmacologically classified with quinazoline-like inhibitors.
Halogenation—particularly bromination—serves as a cornerstone strategy for enhancing the bioactivity of quinazoline derivatives. Bromine atoms influence molecular properties through three primary mechanisms:
Recent studies demonstrate that brominated quinolines/quinazolines exhibit enhanced antiproliferative activity. Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) inhibits cancer cell proliferation (IC₅₀ = 5.45–9.6 μg/mL against C6, HeLa, and HT29 lines) through topoisomerase I inhibition and apoptosis induction, outperforming 5-fluorouracil [7]. Similarly, 6-bromo-2-((4-chlorobenzyl)thio)quinazolin-4(3H)-one displays potent EGFR inhibition (IC₅₀ = 15.85 μM) with 5.3-fold selectivity for cancer over normal cells [4].
Table 2: Comparative Bioactivity of Halogenated Quinazoline Derivatives [4] [7]*
Compound | Halogen Position | Biological Activity | Potency (IC₅₀/EC₅₀) | Target |
---|---|---|---|---|
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | C6-Br | Antiproliferative (MCF-7) | 15.85 ± 3.32 μM | EGFR |
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C5,C7-Br | Antiproliferative (HeLa) | 6.72 μg/mL | Topoisomerase I |
5-Chloro-2,4-diaminoquinazoline | C5-Cl | Antimalarial (PfDHFR Inhibition) | 0.8 nM | Dihydrofolate Reductase |
6-Fluoro-4-anilinoquinazoline | C6-F | EGFR Inhibition (Enzyme) | 2.3 nM | EGFR Tyrosine Kinase |
8-Bromoquinazolin-4(3H)-one | C8-Br | Anti-inflammatory (COX-2 Inhibition) | 0.28 μM | Cyclooxygenase-2 |
2-Bromoquinazoline (CAS# 2005-43-8; C₈H₅BrN₂; MW 209.05) has emerged as a high-priority scaffold due to three synergistic attributes:
Table 3: Synthetic Applications of 2-Bromoquinazoline in Medicinal Chemistry [1] [3] [9]*
Reaction Type | Conditions | Products | Medicinal Chemistry Application | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 2-Arylquinazolines | Kinase Inhibitor Scaffolds (e.g., EGFR) | 70–92% |
Buchwald-Hartwig Amination | Pd₂(dba)₃, XantPhos, Cs₂CO₃, dioxane | 2-Aminoquinazolines | GPCR Ligands (Serotonin/Dopamine) | 65–88% |
Carbonylation | Pd(OAc)₂, CO (1 atm), MeOH, 100°C | Quinazoline-2-carboxylates | Protease Inhibitors (Thrombin) | 60–78% |
Nucleophilic Substitution | CuI, amino acids, K₂CO₃, DMSO | 2-Amino Acid Conjugates | Tumor-Targeting Prodrugs | 50–85% |
Grignard Addition | iPrMgCl, THF, -78°C to rt | 2-Substituted Dihydroquinazolines | CNS-Penetrant Agents | 45–70% |
Contemporary drug discovery exploits these attributes through structure-based design. For example, replacing the imidazo[1,2-a]pyrazine core in TTK inhibitors with 2-bromoquinazoline via scaffold hopping improved solubility (logP reduced from 4.2 to 2.8) while maintaining nanomolar inhibition (IC₅₀ = 1.4 nM) [2]. Similarly, molecular dynamics simulations confirm that 2-bromoquinazoline derivatives maintain stable hydrogen bonds with EGFR’s Met793 backbone (>85% simulation time) and occupy the hydrophobic cleft more effectively than erlotinib analogs [4] [5]. These advances position 2-bromoquinazoline as a critical building block for next-generation targeted therapies.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: